2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide
Overview
Description
2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C24H24FN3O4S and its molecular weight is 469.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.14715559 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Applications
A study on guanidinium-functionalized polymer electrolytes highlights the synthesis of polymers via an activated fluorophenyl-amine reaction, which allows precise control over the cation functionality. This method avoids deleterious side reactions, offering stable incorporation of functionalities into phenyl rings, suggesting potential for high-performance polymer electrolytes in energy devices (Kim et al., 2011).
Novel Insecticides
Research into novel insecticides, such as flubendiamide, which contains a unique chemical structure with sulfonylalkyl groups, indicates significant insecticidal activity against lepidopterous pests. This demonstrates the potential for chemical compounds with specific functional groups in developing new, highly effective pest management solutions (Tohnishi et al., 2005).
Chemical Synthesis and Characterization
The catalyst- and solvent-free synthesis of benzamides through microwave-assisted Fries rearrangement provides an efficient approach for regioselective synthesis, showcasing the versatility of benzamide derivatives in chemical synthesis and potential pharmaceutical applications (Moreno-Fuquen et al., 2019).
Biological Activity
A study on the synthesis, crystal structure, and biological activity of chloro and fluoro benzamide derivatives reveals their novel class and preliminary herbicidal activity. This suggests that specific substitutions in benzamide structures can lead to compounds with potential agricultural applications (Li et al., 2008).
Antimicrobial Activity
Benzamides carrying a sulfonamide moiety have been synthesized and evaluated for antimicrobial activity, showing significant potential against a range of bacteria and fungi. This highlights the role of benzamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).
Properties
IUPAC Name |
2-[[2-(2-fluoro-N-methylsulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S/c1-17(18-10-4-3-5-11-18)26-24(30)19-12-6-8-14-21(19)27-23(29)16-28(33(2,31)32)22-15-9-7-13-20(22)25/h3-15,17H,16H2,1-2H3,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBLDIUCZIGVLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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